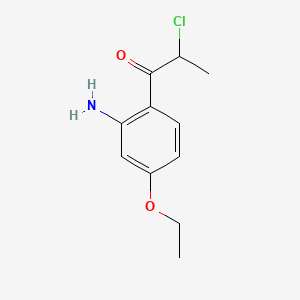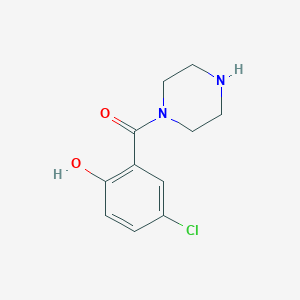
I+/--Ethyl-2-nitrobenzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H11NO3. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its light yellow to brown clear liquid appearance and has a molecular weight of 181.19 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)propan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1-(2-nitrophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .
化学反応の分析
Types of Reactions
1-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions
Major Products Formed
Oxidation: 1-(2-nitrophenyl)propan-1-one or 1-(2-nitrophenyl)propanal.
Reduction: 1-(2-aminophenyl)propan-1-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used
科学的研究の応用
作用機序
The mechanism of action of 1-(2-nitrophenyl)propan-1-ol primarily involves its photolabile properties. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the release of the protecting group and the formation of the desired product. This property is exploited in solid-phase peptide synthesis (SPPS) to achieve high photo-release rates and stability under various conditions .
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group at the para position.
1-(2-Aminophenyl)propan-1-ol: The nitro group is reduced to an amino group.
3-Bromo-1-(2-nitrophenyl)propan-1-ol: Contains a bromine atom in addition to the nitro group.
Uniqueness
1-(2-Nitrophenyl)propan-1-ol is unique due to its ortho-nitro substitution, which influences its reactivity and photolabile properties. This makes it particularly useful in applications requiring controlled release of functional groups under light exposure .
特性
CAS番号 |
90972-31-9 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
1-(2-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,2H2,1H3 |
InChIキー |
KJDAFZZSRSPAJN-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)











